Cas no 2172013-32-8 (7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid)

7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid
- EN300-1455716
- 7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
- 2172013-32-8
-
- インチ: 1S/C15H25NO5/c1-13(2,3)21-12(19)16-6-10(11(17)18)15(8-16)7-14(4,5)20-9-15/h10H,6-9H2,1-5H3,(H,17,18)
- InChIKey: NQNJMQHJNZDBNH-UHFFFAOYSA-N
- SMILES: O1CC2(CN(C(=O)OC(C)(C)C)CC2C(=O)O)CC1(C)C
計算された属性
- 精确分子量: 299.17327290g/mol
- 同位素质量: 299.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 454
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 76.1Ų
7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455716-50mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 50mg |
$1500.0 | 2023-09-29 | ||
Enamine | EN300-1455716-5000mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 5000mg |
$5179.0 | 2023-09-29 | ||
Enamine | EN300-1455716-250mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 250mg |
$1642.0 | 2023-09-29 | ||
Enamine | EN300-1455716-500mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 500mg |
$1714.0 | 2023-09-29 | ||
Enamine | EN300-1455716-1.0g |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1455716-100mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 100mg |
$1572.0 | 2023-09-29 | ||
Enamine | EN300-1455716-1000mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 1000mg |
$1785.0 | 2023-09-29 | ||
Enamine | EN300-1455716-10000mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 10000mg |
$7681.0 | 2023-09-29 | ||
Enamine | EN300-1455716-2500mg |
7-[(tert-butoxy)carbonyl]-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
2172013-32-8 | 2500mg |
$3501.0 | 2023-09-29 |
7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acidに関する追加情報
Recent Advances in the Study of 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS: 2172013-32-8)
The compound 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS: 2172013-32-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.
One of the most notable advancements in the study of this compound is its role in the synthesis of peptidomimetics. Researchers have demonstrated that the spirocyclic scaffold of 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid provides a rigid framework that mimics secondary structures of peptides, such as β-turns. This property is particularly valuable in the design of inhibitors targeting enzymes like HIV-1 protease and hepatitis C virus NS3/4A protease. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in improving the metabolic stability and bioavailability of peptide-based therapeutics.
In addition to its applications in peptidomimetics, recent research has explored the compound's potential in the development of small-molecule modulators of protein-protein interactions (PPIs). PPIs are notoriously challenging targets due to their large and flat interaction surfaces. However, the spirocyclic structure of 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has been shown to effectively disrupt these interactions by presenting a three-dimensional pharmacophore. A 2022 study in ACS Chemical Biology reported the successful use of this compound as a scaffold for designing inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy.
The synthetic routes to 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid have also been optimized in recent years. A 2023 publication in Organic Letters described a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate broader adoption of the compound in medicinal chemistry campaigns. Furthermore, computational studies have provided insights into the compound's conformational preferences, aiding in the rational design of derivatives with enhanced binding affinities.
Looking ahead, researchers anticipate that 7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid will continue to play a pivotal role in drug discovery. Its versatility as a building block for diverse therapeutic targets, combined with recent synthetic and computational advancements, positions it as a valuable tool in the medicinal chemist's arsenal. Future studies are likely to explore its applications in emerging areas such as targeted protein degradation and allosteric modulation.
2172013-32-8 (7-(tert-butoxy)carbonyl-3,3-dimethyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid) Related Products
- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 1443286-95-0(5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one)
- 2414909-94-5(RET V804M-IN-1)
- 1721-51-3(D-alpha-Tocotrienol)
- 1431963-83-5(3-Chloro-4-(3-methylpiperidin-1-yl)aniline;dihydrochloride)
- 2969617-21-6(O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 2470279-05-9((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)
- 1250371-16-4(4-(trifluoromethoxy)phenylmethanesulfonamide)




